(S)-2-(4-Methoxyphenylamino)butan-1-ol
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Overview
Description
(S)-2-(4-Methoxyphenylamino)butan-1-ol is an organic compound characterized by the presence of a methoxyphenyl group attached to an amino butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Methoxyphenylamino)butan-1-ol typically involves the reaction of 4-methoxyaniline with (S)-2-chlorobutan-1-ol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-methoxyaniline attacks the electrophilic carbon of the chlorobutanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Methoxyphenylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(4-Methoxyphenylamino)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(4-Methoxyphenylamino)butan-1-ol involves its interaction with specific molecular targets. The methoxyphenyl group may interact with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Methoxyphenylamino)butan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
4-Methoxyphenylamine: Lacks the butanol moiety, leading to different chemical and biological properties.
2-(4-Methoxyphenyl)ethanol: Similar structure but with an ethanol backbone instead of butanol.
Uniqueness
(S)-2-(4-Methoxyphenylamino)butan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
572923-28-5 |
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Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2S)-2-(4-methoxyanilino)butan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-3-9(8-13)12-10-4-6-11(14-2)7-5-10/h4-7,9,12-13H,3,8H2,1-2H3/t9-/m0/s1 |
InChI Key |
HXKHJYZZSJLMRR-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](CO)NC1=CC=C(C=C1)OC |
Canonical SMILES |
CCC(CO)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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